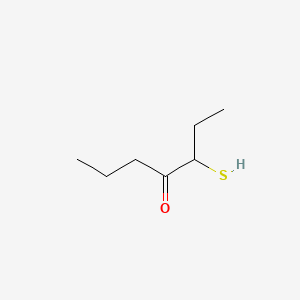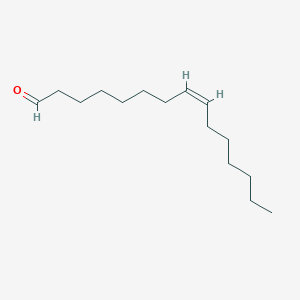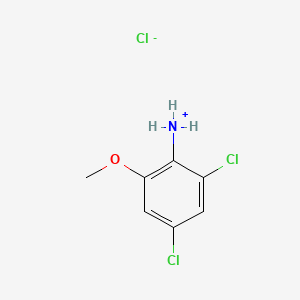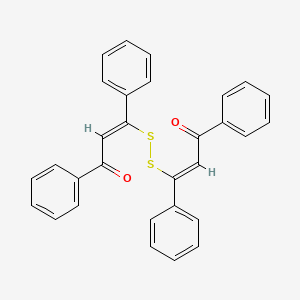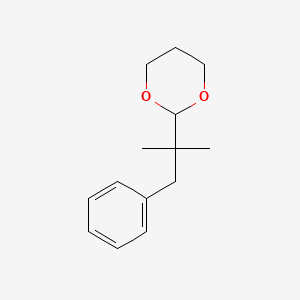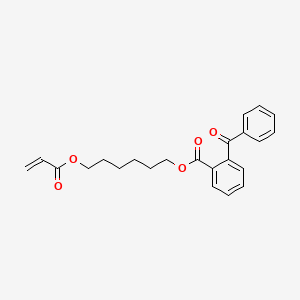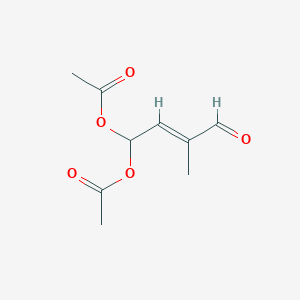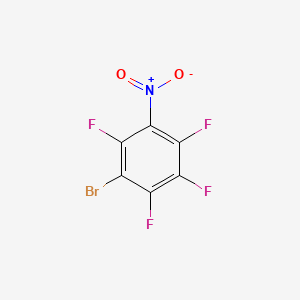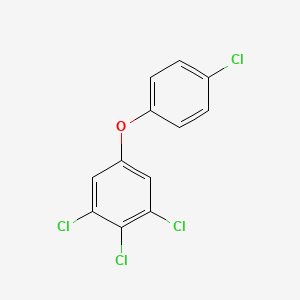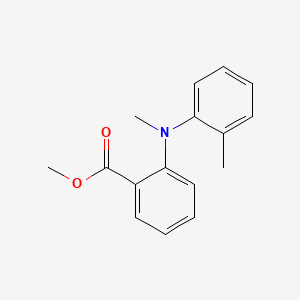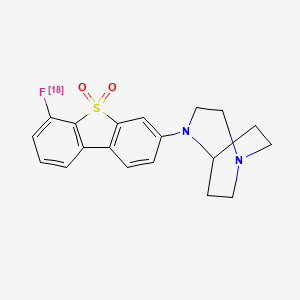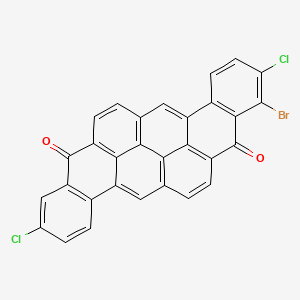
8,16-Pyranthrenedione, bromo-2,10-dichloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,16-Pyranthrenedione, bromo-2,10-dichloro-: is a chemical compound with the molecular formula C₃₀H₁₂BrCl₂O₂ It is a derivative of pyranthrene, characterized by the presence of bromine and chlorine atoms at specific positions on the molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8,16-Pyranthrenedione, bromo-2,10-dichloro- typically involves multi-step organic reactions. The starting materials are often substituted aromatic compounds, which undergo a series of halogenation, oxidation, and cyclization reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of 8,16-Pyranthrenedione, bromo-2,10-dichloro- may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Safety measures are also implemented to handle the hazardous reagents and by-products generated during the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 8,16-Pyranthrenedione, bromo-2,10-dichloro- can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove halogen atoms or reduce carbonyl groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 8,16-Pyranthrenedione, bromo-2,10-dichloro- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers investigate its interactions with biological targets to identify potential therapeutic applications.
Medicine: In medicine, derivatives of 8,16-Pyranthrenedione, bromo-2,10-dichloro- are studied for their potential as anticancer, antimicrobial, and anti-inflammatory agents. The compound’s ability to interact with specific enzymes and receptors is of particular interest.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in materials science and engineering.
Mecanismo De Acción
The mechanism of action of 8,16-Pyranthrenedione, bromo-2,10-dichloro- involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s halogen atoms and carbonyl groups play a crucial role in these interactions, influencing its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication and transcription.
Comparación Con Compuestos Similares
8,16-Pyranthrenedione, dichloro-: Lacks the bromine atom, which may affect its reactivity and biological activity.
8,16-Pyranthrenedione, bromo-: Lacks the chlorine atoms, which may influence its chemical properties and applications.
8,16-Pyranthrenedione, bromo-2,10-difluoro-:
Uniqueness: 8,16-Pyranthrenedione, bromo-2,10-dichloro- is unique due to the specific combination of bromine and chlorine atoms, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
74398-73-5 |
|---|---|
Fórmula molecular |
C30H11BrCl2O2 |
Peso molecular |
554.2 g/mol |
Nombre IUPAC |
1-bromo-2,10-dichloropyranthrene-8,16-dione |
InChI |
InChI=1S/C30H11BrCl2O2/c31-28-22(33)8-7-16-20-10-13-1-4-17-25-19(15-6-3-14(32)11-21(15)29(17)34)9-12-2-5-18(30(35)27(16)28)26(20)24(12)23(13)25/h1-11H |
Clave InChI |
NTTJLYJWEBFZSI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)C(=O)C3=C4C2=CC5=C6C4=C(C=C3)C=C7C6=C(C=C5)C(=O)C8=C7C=CC(=C8Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



